![molecular formula C22H21ClN2O5S2 B5069568 2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5069568.png)
2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), a thioether group (R-S-R’), and an amide group (CONH2). The presence of these functional groups suggests that this compound could have various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a central acetamide group, with a thioether linkage to a 4-chlorophenyl group and a sulfonamide linkage to a 2,5-dimethoxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the sulfonamide and amide groups might be involved in hydrogen bonding, and the thioether group might undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might have a relatively high molecular weight and could be expected to have strong intermolecular forces due to the presence of multiple polar groups .Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-29-17-7-12-21(30-2)20(13-17)25-32(27,28)19-10-5-16(6-11-19)24-22(26)14-31-18-8-3-15(23)4-9-18/h3-13,25H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIDSKTCFNDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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